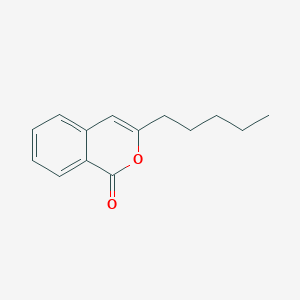

1H-2-Benzopyran-1-one, 3-pentyl-

Description

Nomenclature and Classification within the Benzopyranone Family

The term "benzopyranone" describes a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyranone ring. This family is broadly divided into two main groups based on the arrangement of the heteroatom and carbonyl group in the pyranone ring: chromones (4H-1-benzopyran-4-one) and coumarins.

Isocoumarins are isomers of coumarins, distinguished by a reversed lactone moiety. mdpi.com The systematic name, 1H-2-Benzopyran-1-one, precisely defines this structure according to IUPAC nomenclature. qmul.ac.uk The "benzo" portion indicates the fused benzene ring, while "pyran-1-one" specifies the six-membered heterocyclic ring containing one oxygen atom and a ketone group at position 1. The "2" in "2-benzopyran" designates the position of the oxygen atom in the heterocyclic ring relative to the fusion points. The "3-pentyl" indicates that a five-carbon alkyl chain is attached to the third carbon atom of the pyranone ring. mdpi.com

| Nomenclature Detail | Description |

| Systematic Name | 1H-2-Benzopyran-1-one, 3-pentyl- |

| Common Class Name | Isocoumarin (B1212949) |

| Parent Scaffold | 1H-2-Benzopyran-1-one |

| Substituent | Pentyl group at position C-3 |

| Molecular Formula | C₁₄H₁₆O₂ |

| Isomeric Class | Coumarin (B35378) (2H-1-Benzopyran-2-one) |

Structural Characteristics of the 1H-2-Benzopyran-1-one Scaffold

The foundational structure of 1H-2-Benzopyran-1-one, the isocoumarin scaffold, is a bicyclic system. It consists of a benzene ring fused to a pyran-1-one ring. researchgate.net This fusion creates a rigid, largely planar molecule. The defining feature of the isocoumarin scaffold is the lactone (a cyclic ester) group integrated within the pyran ring, with the carbonyl group at the C-1 position and the oxygen atom at the C-2 position. mdpi.com

Substituents can be attached at various positions on the benzene ring (C-5, C-6, C-7, C-8) or the pyranone ring (C-3, C-4). mdpi.com In the specific case of 1H-2-Benzopyran-1-one, 3-pentyl-, the pyranone ring is substituted at the C-3 position. Naturally occurring isocoumarins often feature oxygenation, typically in the form of phenolic or ethereal groups, at the C-6 and/or C-8 positions. mdpi.comnih.gov The saturation of the double bond between C-3 and C-4 results in the related 3,4-dihydroisocoumarin scaffold. mdpi.com

| Structural Feature | Description |

| Core Structure | A fused ring system of benzene and pyran-1-one. |

| Functional Group | A lactone (cyclic ester) moiety. |

| Heteroatom | An oxygen atom at position 2 of the pyran ring. |

| Carbonyl Group | A ketone group at position 1 of the pyran ring. |

| Unsaturation | Typically features a double bond between C-3 and C-4 in the pyran ring. |

Significance of the 3-Pentyl Substituent in Chemical and Biological Research

The nature and position of substituents on the isocoumarin scaffold are critical determinants of a compound's chemical properties and biological activity. nih.gov The C-3 position is a particularly common site for substitution, with 3-alkyl chains of varying lengths (from C1 to C17) being frequently observed in both natural and synthetic derivatives. mdpi.com

The 3-pentyl group, a five-carbon alkyl chain, imparts a significant degree of lipophilicity (fat-solubility) to the molecule. This property can enhance the compound's ability to cross biological membranes, such as cell walls or the blood-brain barrier, potentially influencing its bioavailability and interaction with intracellular targets. Research on various isocoumarin derivatives has shown that the length and structure of the C-3 alkyl substituent can modulate a wide range of biological effects. nih.gov

Isocoumarins as a class have been investigated for numerous pharmacological activities, including:

Antimicrobial and Antifungal Activity: Many isocoumarin derivatives exhibit inhibitory effects against various strains of bacteria and fungi. scispace.comnih.gov

Anticancer and Cytotoxic Activity: Certain isocoumarins have been shown to inhibit the growth of cancer cell lines. nih.gov

Anti-inflammatory Activity: Some derivatives have demonstrated potent anti-inflammatory properties. nih.gov

Enzyme Inhibition: Specific isocoumarins have been identified as inhibitors of enzymes like lysyl-tRNA synthetase, presenting opportunities for developing novel antimalarial agents. acs.org

The presence of the 3-pentyl substituent on the 1H-2-Benzopyran-1-one core is therefore of high interest in chemical and biological research, as it likely modulates the potency and selectivity of these potential therapeutic activities. The synthesis of a series of isocoumarin derivatives with varying alkyl chain lengths at C-3 allows for structure-activity relationship (SAR) studies, which are crucial for optimizing compounds for specific biological targets. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

106180-94-3 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-pentylisochromen-1-one |

InChI |

InChI=1S/C14H16O2/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14(15)16-12/h5-7,9-10H,2-4,8H2,1H3 |

InChI Key |

NRWIDUQJBDCLFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h 2 Benzopyran 1 One, 3 Pentyl and Its Analogues

General Synthetic Routes to the 1H-2-Benzopyran-1-one Core

The construction of the fundamental 1H-2-Benzopyran-1-one (isocoumarin) skeleton can be achieved through several powerful synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.

Pechmann Condensation and Related Cyclization Reactions

While the Pechmann condensation is a cornerstone for the synthesis of coumarins (1,2-benzopyran-ones) through the reaction of phenols and β-ketoesters, the synthesis of the isomeric isocoumarins (1H-2-benzopyran-1-ones) proceeds through distinct but conceptually related cyclization pathways. The most classical and direct route to the isocoumarin (B1212949) core involves the use of homophthalic acid or its corresponding anhydride (B1165640) as a key starting material. ibu.edu.trgoogle.com

This method typically involves the condensation of homophthalic anhydride with an acyl chloride at high temperatures (around 200 °C). ibu.edu.tr The reaction proceeds via acylation of the active methylene (B1212753) group of the homophthalic acid derivative, followed by an intramolecular cyclization (lactonization) to form the six-membered lactone ring of the isocoumarin. This approach is particularly effective for producing 3-substituted isocoumarins. google.com

In some variations, homophthalic acid itself is reacted with reagents like thionyl chloride and DMF, which can lead to unusual isocoumarin derivatives through self-condensation or other complex reaction pathways. atauni.edu.tr These reactions underscore the versatility of homophthalic acid as a precursor, where the reaction conditions can be tuned to yield diverse benzopyranone structures. researchgate.net

Palladium(II)-Catalyzed Reactions for Benzopyranone Construction

Modern synthetic chemistry has seen the rise of transition-metal catalysis, and palladium-catalyzed reactions offer highly efficient and versatile routes to the isocoumarin scaffold. These methods often rely on the principle of C-H bond activation or the insertion of a carbonyl source.

One prominent strategy involves the palladium-catalyzed oxidative coupling of benzoic acids with alkenes. nih.gov This reaction, often performed in non-traditional solvents like molten tetrabutylammonium (B224687) acetate, can proceed with very low catalyst loading. It involves a selective C-H bond activation at the ortho position of the benzoic acid, followed by coupling with the alkene and subsequent annulation to form the lactone ring. nih.gov

Another innovative palladium-catalyzed approach is the cyclization of o-halobenzoic acids or related precursors with a carbonyl source. A notable example is the use of tert-butyl isocyanide as a C1 synthon. organic-chemistry.orgnih.govacs.org In this two-step process, a palladium(0) catalyst facilitates the cyclization of a substrate like 2-bromobenzyl alcohol with the isocyanide. The resulting intermediate is then subjected to acid hydrolysis to yield the final isocoumarin product. organic-chemistry.orgnih.govacs.org This method is valued for its tolerance of a wide array of functional groups on the aromatic ring and its applicability to library synthesis. organic-chemistry.org

| Catalyst/Reagents | Substrate Type | Product | Yield (%) | Reference |

| Pd(OAc)₂, DPEPhos, K₂CO₃; then HCl | 2-(bromomethyl)phenol | 1H-2-Benzopyran-1-one | up to 94% | organic-chemistry.org |

| Pd(OAc)₂, Cu(OAc)₂, O₂ | Benzoic acid + Styrene | 3-Phenyl-1H-2-benzopyran-1-one | Good | nih.gov |

| Pd(OAc)₂, DPEPhos, K₂CO₃; then HCl | 2-(bromomethyl)-4-methoxyphenol | 6-Methoxy-1H-2-benzopyran-1-one | 92% | organic-chemistry.org |

This table presents selected examples of palladium-catalyzed reactions for the synthesis of the 1H-2-Benzopyran-1-one core, showcasing different substrates and reported yields.

Other Advanced Synthetic Strategies for Isocoumarins

Beyond palladium catalysis, a variety of other transition metals and novel reaction designs have been successfully employed to construct the isocoumarin ring system. These advanced strategies often provide improved yields, milder reaction conditions, and greater functional group tolerance.

Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysts have been used for the C-H activation and annulation cascade of enaminones with iodonium (B1229267) ylides. beilstein-journals.org This process involves a sequence of C-H activation, rhodium-carbenoid migratory insertion, and an acid-promoted intramolecular annulation to furnish the isocoumarin products in high yields. beilstein-journals.org

Copper(I)-Catalyzed Reactions: Copper(I)-catalyzed domino reactions represent another efficient pathway. For instance, the reaction of o-halobenzoic acids with 1,3-diketones can be catalyzed by a copper(I) source, leading to 3-substituted isocoumarins through a cascade Ullmann-type C-arylation and rearrangement process. researchgate.net

Metal-Free Syntheses: Recognizing the need for more sustainable methods, metal-free approaches have also been developed. One such method involves a sequential O-acylation/intramolecular Wittig reaction. nih.gov In this strategy, (2-carboxybenzyl)triphenylphosphonium bromide is reacted with a variety of acyl chlorides in the presence of a base, leading to the formation of 3-substituted isocoumarins in excellent yields without the need for a metal catalyst. nih.gov

| Catalyst/Reagents | Key Reaction Type | Starting Materials | Yield (%) | Reference |

| [Cp*RhCl₂]₂, AgSbF₆, AcOH | C-H Activation/Annulation | Enaminone + Iodonium ylide | up to 93% | beilstein-journals.org |

| CuI, K₃PO₄ | Domino Coupling/Addition | o-Halobenzoic acid + 1,3-Diketone | Good | researchgate.net |

| NEt₃ (Base) | O-acylation/Wittig Reaction | (2-Carboxybenzyl)triphenylphosphonium bromide + Acyl chloride | up to 90% | nih.gov |

This table highlights diverse advanced synthetic strategies for isocoumarin synthesis, detailing the catalyst systems, reaction types, and reported efficiencies.

Targeted Synthesis of 3-Pentyl-Substituted 1H-2-Benzopyran-1-one and Related Derivatives

The introduction of an alkyl chain, such as a pentyl group, at the C-3 position of the isocoumarin core is a key step in the synthesis of many biologically active natural products and their analogues.

Utilization of α-Alkylacetoacetates for 3-Position Functionalization

While the direct use of α-alkylacetoacetates is more commonly associated with other heterocyclic syntheses, the functionalization at the 3-position of isocoumarins is most reliably achieved through a related and well-documented approach: the condensation of a homophthalic anhydride derivative with an acyl chloride. To synthesize the target compound, 1H-2-Benzopyran-1-one, 3-pentyl-, the required reagent would be hexanoyl chloride .

This reaction is a direct extension of the general route described in section 2.1.1. A specific example from the literature demonstrates the synthesis of 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin, an analogue of a natural product. nih.gov In this synthesis, the corresponding substituted homophthalic anhydride is condensed with hexanoyl chloride in the presence of a base mixture (tetramethylguanidine and triethylamine) to afford the 3-pentyl substituted isocoumarin. nih.govresearchgate.net Subsequent regioselective demethylation yields the final product. This method provides a robust and direct pathway to install the C5 alkyl chain at the 3-position.

An alternative, though less direct, conceptual link to β-dicarbonyl compounds can be found in copper-catalyzed syntheses. The reaction of o-halobenzoic acids with 1,3-dicarbonyl compounds, which include β-ketoesters, can yield 3-substituted isocoumarins. beilstein-journals.orgchemrxiv.org This pathway, however, involves a more complex cascade process compared to the direct acylation of homophthalic anhydride.

Regioselective Synthesis and Post-Synthetic Modifications

The controlled synthesis of specific isomers is a cornerstone of modern organic chemistry, enabling the precise construction of molecules with desired properties. In the context of isocoumarins, regioselectivity plays a crucial role in determining the substitution pattern on the benzopyranone core.

A notable example is the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a natural product isolated from Tessmannia densiflora. eurjchem.com The synthetic route commences with the reaction of 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride. This reaction, conducted in the presence of 1,1,3,3-tetramethylguanidine (B143053) and triethylamine, yields 6,8-dimethoxy-3-pentylisocoumarin. eurjchem.com The key to achieving the desired final product lies in the subsequent regioselective demethylation of the 6,8-dimethoxy intermediate. Using anhydrous aluminum chloride, the demethylation occurs preferentially at the C-8 position, furnishing the target 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one. eurjchem.com This selectivity is critical for accessing the naturally occurring isomer.

Another approach to isocoumarin synthesis involves palladium-catalyzed carbonylation, which has been utilized to prepare analogues like fusariumin. eurjchem.com Furthermore, the synthesis of 3-(3-bromobenzyl)-1H-isochromen-1-one has been reported, starting from 2-(3-bromophenyl)acetic acid and oxalyl chloride. researchgate.net The resulting isocoumarin derivative provides a handle for further post-synthetic modifications, such as cross-coupling reactions, leveraging the bromo-substituent to introduce additional molecular complexity.

The development of regioselective methods extends to other heterocyclic systems that can be considered analogues or precursors. For instance, a one-step synthesis of benzofurans from phenols and α-haloketones, promoted by titanium tetrachloride, demonstrates high levels of regioselectivity. mdpi.com This method allows for the controlled formation of substituted benzofurans, which are structurally related to the isocoumarin core. mdpi.com Similarly, the regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates has been developed, showcasing the ability to control substituent placement on a different heterocyclic scaffold. nih.gov

Table 1: Regioselective Synthetic Approaches

| Starting Materials | Reagents/Catalysts | Product | Key Feature |

|---|---|---|---|

| 3,5-Dimethoxyhomophthalic anhydride, Hexanoyl chloride | 1,1,3,3-Tetramethylguanidine, Triethylamine, Anhydrous aluminum chloride | 8-Hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | Regioselective demethylation at C-8 eurjchem.com |

| 2-(3-Bromophenyl)acetic acid, Oxalyl chloride | - | 3-(3-Bromobenzyl)-1H-isochromen-1-one | Provides a handle for post-synthetic modification researchgate.net |

| Phenols, α-Haloketones | Titanium tetrachloride | Substituted Benzofurans | High regioselectivity in a one-step process mdpi.com |

| Diethyl [(dimethylamino)methylene]malonate, Arylhydrazines | Acid/Base catalysis | 5-Hydroxy-1H-pyrazoles | Regioselective formation of pyrazole (B372694) isomers nih.gov |

Derivatization Strategies for Expanding Chemical Space

To explore the structure-activity relationships and develop new compounds with enhanced properties, the derivatization of the core isocoumarin structure is essential. Various strategies have been employed to modify the 3-pentyl-1H-2-benzopyran-1-one scaffold and its analogues.

One significant area of derivatization involves the introduction of a sulfamate (B1201201) group, a pharmacophore known to be important for the activity of steroid sulfatase (STS) inhibitors. The synthesis of sulfamate analogues often begins with a phenolic precursor. The general strategy involves the reaction of a phenol (B47542) with sulfamoyl chloride, or a protected version thereof, to install the O-sulfamate moiety.

For example, in the development of coumarin-based STS inhibitors, a series of 3-benzylaminocoumarin-7-O-sulfamate derivatives were synthesized. nih.gov This involved the initial synthesis of the 7-hydroxycoumarin scaffold, followed by sulfamoylation. The structure-activity relationship studies revealed that the presence of the benzylamino group at the 3-position of the coumarin (B35378) ring enhanced inhibitory activity. nih.gov

Analogously, the synthesis of estrone-3-O-sulfamate (EMATE) analogues has been a focus of research for developing potent STS inhibitors. nih.govbath.ac.uk These studies have shown that a free or N-unsubstituted sulfamate group (H₂NSO₂O-) is crucial for potent and irreversible inhibition of STS. nih.govbath.ac.uk The synthetic strategies for these analogues typically involve the sulfamoylation of the corresponding phenolic estrogen derivatives.

Expanding the chemical space of isocoumarin-related compounds can also be achieved by incorporating the isocoumarin moiety into larger, more complex heterocyclic systems. Phthalonitriles are versatile building blocks for the synthesis of phthalocyanines, which have applications in materials science and photodynamic therapy. While specific examples of incorporating 3-pentyl-1H-2-benzopyran-1-one directly into a phthalonitrile (B49051) scaffold are not detailed in the provided results, the general principle of using functionalized heterocyclic compounds to build more complex structures is well-established.

The synthesis of π-extended isocoumarins, such as 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, demonstrates the fusion of the isocoumarin ring with other aromatic systems. researchgate.net This was achieved through a rhodium-catalyzed reaction of terephthalic acid with diphenylacetylene. researchgate.net Such strategies could potentially be adapted to incorporate isocoumarin moieties into phthalonitrile precursors.

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or the ability to interact with multiple biological targets. nih.gov

The concept of creating hybrid molecules has been applied to various classes of compounds. For instance, "trioxaquines" are hybrid molecules that combine a 1,2,4-trioxane (B1259687) moiety (like in artemisinin) with a 4-aminoquinoline (B48711) group (like in chloroquine). nih.gov This design targets heme metabolism in the malaria parasite through two different mechanisms. nih.gov

In the context of isocoumarins, a similar hybridization strategy could be envisioned. For example, the 3-pentyl-1H-2-benzopyran-1-one scaffold could be linked to another bioactive molecule to create a hybrid with novel properties. The use of "click chemistry," particularly the formation of 1,2,3-triazole linkers, has become a popular method for creating such hybrid molecules due to its efficiency and reliability. mdpi.com This approach allows for the modular assembly of complex molecules from smaller, functionalized building blocks. The design of 3-phenyl-1H-isochromen-1-one analogues as antioxidant and antiplatelet agents is another example of rational drug design based on a known bioactive scaffold. nih.gov

Table 2: Derivatization and Hybridization Strategies

| Strategy | Core Scaffold | Key Modification/Pharmacophore | Rationale/Application |

|---|---|---|---|

| Sulfamoylation | Coumarin, Estrone (B1671321) | -O-SO₂NH₂ | Steroid Sulfatase (STS) Inhibition nih.govnih.govbath.ac.uk |

| π-Extension | Isochromen-1-one | Annulated Benzene (B151609) Rings | Enhanced Fluorescence, Materials Science researchgate.net |

| Molecular Hybridization | 1,2,4-Trioxane and 4-Aminoquinoline | Combined Pharmacophores | Dual-action antimalarial agents nih.gov |

| Click Chemistry | Various Alkaloids | 1,2,3-Triazole Linker | Efficient synthesis of hybrid molecules mdpi.com |

Natural Occurrence and Biosynthetic Considerations

Distribution of 1H-2-Benzopyran-1-one Derivatives in Nature

1H-2-Benzopyran-1-one derivatives, commonly referred to as isocoumarins, are a significant class of secondary metabolites. Their distribution in nature is widespread, having been isolated from various sources including fungi, bacteria, plants, insects, and marine organisms. rsc.orgmdpi.com Fungi, in particular, are prolific producers of isocoumarins, with numerous species from genera such as Aspergillus, Penicillium, Fusarium, and Alternaria being well-documented sources. nih.govnih.gov Endophytic fungi, which reside within the tissues of living plants, are also a rich source of novel isocoumarin (B1212949) structures. rsc.org

The structural diversity of naturally occurring isocoumarins is vast, with various substituents found on the benzopyran core. These substituents can include alkyl, aryl, halogen, and heterocyclic groups. mdpi.com Oxygenation patterns on the aromatic ring are also common, with hydroxyl, methoxy, and glycosidic functionalities frequently observed. mdpi.com The substituent at the C-3 position is a particularly common feature, with a variety of alkyl and functionalized alkyl chains being reported. mdpi.com This structural variability plays a crucial role in the diverse biological activities associated with this class of compounds.

Isolation and Identification of Pentyl-Substituted Benzopyranones from Biota

While the isolation of a wide variety of isocoumarin derivatives from natural sources is well-documented, specific reports on 1H-2-Benzopyran-1-one, 3-pentyl- are not abundant in the readily available scientific literature. However, the general methodologies for the isolation and identification of 3-alkyl-substituted isocoumarins from biological sources, particularly fungi, are well-established.

The general workflow for isolating isocoumarins from a fungal source typically begins with the cultivation of the fungus on a suitable growth medium. Following an incubation period, the fungal biomass and the culture broth are extracted with organic solvents such as ethyl acetate, methanol, or a mixture of chloroform (B151607) and methanol. mdpi.com The resulting crude extract is then subjected to a series of chromatographic techniques to separate the individual components.

These separation techniques often include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20. mdpi.com

High-Performance Liquid Chromatography (HPLC): Often a final purification step to obtain pure compounds.

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods. For a compound like 1H-2-Benzopyran-1-one, 3-pentyl-, these would include:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide a precise mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum can also provide clues about the structure, with a characteristic loss of CO (28 Da) being common for isocoumarins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for establishing the connectivity of atoms within the molecule. For a 3-pentyl substituted isocoumarin, the ¹H NMR spectrum would show characteristic signals for the pentyl chain (methyl, methylene (B1212753) groups) and the aromatic protons of the benzopyranone core. The ¹³C NMR spectrum would show corresponding signals for the carbons in these moieties. HMBC correlations would be key in confirming the attachment of the pentyl group to the C-3 position of the isocoumarin ring.

The following table provides a hypothetical overview of the types of data that would be expected from the analysis of 1H-2-Benzopyran-1-one, 3-pentyl-.

| Analytical Technique | Expected Data for 1H-2-Benzopyran-1-one, 3-pentyl- |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass to confirm the molecular formula C₁₄H₁₆O₂. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the benzene (B151609) ring, a vinylic proton at C-4, and signals for the CH₃ and three CH₂ groups of the pentyl chain. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon (C-1), the olefinic carbons (C-3 and C-4), the aromatic carbons, and the carbons of the pentyl side chain. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlations between the protons of the pentyl group and the C-3 and C-4 carbons of the isocoumarin ring, confirming the position of the substituent. |

Elucidation of Putative Biosynthetic Pathways for Isocoumarin Analogues

The biosynthesis of isocoumarins, including 3-alkyl-substituted derivatives, is predominantly understood to proceed through the polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multifunctional enzyme complex known as polyketide synthase (PKS). nih.gov

The general biosynthetic route to the isocoumarin core is initiated by a starter unit, often acetyl-CoA, which is then extended by several molecules of malonyl-CoA. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the benzopyranone skeleton. The specific type of PKS, particularly whether it is a non-reducing PKS (NR-PKS) or a partially reducing PKS, will determine the initial structure of the polyketide chain and the subsequent isocoumarin product. nih.gov

For the biosynthesis of 1H-2-Benzopyran-1-one, 3-pentyl-, a putative pathway can be proposed based on the general principles of polyketide biosynthesis:

Initiation: The biosynthesis would likely be initiated with a hexanoyl-CoA starter unit. This six-carbon unit would ultimately form the pentyl side chain at the C-3 position and the C-3 carbon of the isocoumarin ring.

Elongation: The hexanoyl-CoA starter unit would be extended by the addition of four malonyl-CoA extender units, catalyzed by the PKS.

Cyclization and Aromatization: The resulting polyketide chain would then undergo intramolecular cyclization and subsequent dehydration and aromatization reactions to form the 1H-2-benzopyran-1-one core.

Variations in this pathway, such as the use of different starter units or a different number of extender units, lead to the vast diversity of naturally occurring isocoumarins. The tailoring of the isocoumarin scaffold is then carried out by a suite of post-PKS enzymes, which can introduce hydroxyl groups, methyl groups, or other functionalities to the core structure.

The following table outlines the key enzymatic steps and intermediates in the proposed biosynthesis of 1H-2-Benzopyran-1-one, 3-pentyl-.

| Biosynthetic Step | Enzyme(s) Involved | Description |

| Starter Unit Loading | Acyl-CoA Carboxylase, Acyltransferase | Formation of hexanoyl-CoA and its loading onto the PKS. |

| Polyketide Chain Assembly | Polyketide Synthase (PKS) | Sequential condensation of four malonyl-CoA units to the hexanoyl starter unit. |

| Cyclization/Aromatization | PKS-associated Cyclase/Aromatase | Intramolecular cyclization of the polyketide chain followed by dehydration to form the aromatic isocoumarin core. |

| Release from PKS | Thioesterase (TE) | Cleavage of the final product from the PKS enzyme. |

Further research, including gene knockout studies and isotopic labeling experiments, would be necessary to definitively elucidate the biosynthetic pathway of this specific isocoumarin derivative in a producing organism.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Conceptual Framework and Methodological Approaches for SAR/QSAR

Structure-Activity Relationship (SAR) studies involve systematically altering the structure of a lead compound and observing the corresponding changes in biological activity. This qualitative approach helps identify key pharmacophoric features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are crucial for a molecule's interaction with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov 2D-QSAR models often use descriptors like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) to build linear regression models. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate three-dimensional fields around a set of aligned molecules to represent their steric, electrostatic, and hydrophobic properties, providing a more detailed understanding of the spatial requirements for activity. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.govtbzmed.ac.ir

Influence of the 3-Pentyl Moiety on Biological Activities

While direct and extensive experimental data on 3-pentyl-1H-2-benzopyran-1-one is limited in publicly available research, the influence of its key structural feature—the 3-pentyl group—can be inferred from SAR studies on related 3-alkyl and other 3-substituted benzopyranone (coumarin) derivatives.

The coumarin (B35378) scaffold is a known inhibitor of various enzymes, and the nature of the substituent at the 3-position plays a critical role in this activity. nih.gov For instance, in the case of monoamine oxidase B (MAO-B) inhibitors, substitutions at the 3-position of the coumarin ring have been shown to significantly influence inhibitory potency. researchgate.netfrontiersin.org The introduction of a hydrophobic alkyl group, such as a pentyl chain, is expected to enhance binding to enzymes that possess a hydrophobic pocket in their active site. This is a common principle in drug design, where increasing the lipophilicity of a ligand can lead to stronger hydrophobic interactions with the target protein. nih.gov For example, studies on biscoumarin derivatives have highlighted the importance of the substituents on the scaffold for their enzyme inhibitory potential against enzymes like urease and aromatase. nih.gov While specific data for the 3-pentyl derivative is not available, the trend suggests that its hydrophobicity would be a key determinant of its enzyme inhibitory activity.

The cytotoxic effects of coumarin derivatives against various cancer cell lines are well-documented. nih.gov The substitution pattern on the benzopyranone ring is a key determinant of this activity. Research on a series of 3-substituted coumarin derivatives has shown that the nature of the substituent at the C-3 position significantly impacts cytotoxicity. chemrxiv.org For instance, increasing the hydrophobicity of substituents at the 2-, 3-, and 4-positions of the benzopyrone skeleton has been correlated with an increase in cytotoxic effects. nih.gov This suggests that the lipophilic nature of the 3-pentyl group in 3-pentyl-1H-2-benzopyran-1-one could enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to significant cytotoxic activity.

The following table presents cytotoxic data for some 3-substituted coumarin derivatives, illustrating the influence of the C-3 substituent on activity. While data for the 3-pentyl derivative is not included, the trend of activity with different substituents provides a basis for inferring its potential.

| Compound | C-3 Substituent | Cell Line | IC50 (µM) |

| Compound 4b | 4-fluorophenyl carboxamide | HepG2 | 4.85 |

| Compound 14e | 2,5-difluoro benzamide | HepG2 | 2.62 |

| Compound 4b | 4-fluorophenyl carboxamide | HeLa | 0.39 |

| Compound 14e | 2,5-difluoro benzamide | HeLa | 0.75 |

| Data sourced from a study on coumarin-3-carboxamide derivatives. mdpi.com |

Comparative SAR with Other 3-Alkyl and 3-Aryl Substituted Benzopyranones

Comparative SAR studies provide valuable insights into the optimal structural requirements for biological activity. When comparing 3-alkyl to 3-aryl substituted benzopyranones, distinct differences in activity are often observed.

3-Aryl substituted coumarins have been extensively studied as inhibitors of various enzymes, such as monoamine oxidase (MAO). researchgate.netfrontiersin.org The phenyl ring at the 3-position can engage in π-π stacking interactions with aromatic amino acid residues in the active site of the enzyme, contributing to binding affinity. frontiersin.org The electronic nature of the substituents on the 3-phenyl ring further modulates this interaction. researchgate.net

In contrast, 3-alkyl substituted coumarins, including the 3-pentyl derivative, primarily interact through hydrophobic forces. The length and branching of the alkyl chain are critical. An increase in alkyl chain length, up to a certain point, often leads to increased lipophilicity and enhanced biological activity, as it improves membrane permeability and hydrophobic interactions with the target. nih.gov However, excessively long chains can lead to a decrease in activity due to poor solubility or steric hindrance. The flexibility of the pentyl chain allows it to adopt various conformations to fit into hydrophobic pockets of different sizes and shapes.

Application of Ligand-Based and Structure-Based Drug Design Principles

The principles of ligand-based and structure-based drug design are instrumental in the development of novel benzopyranone derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active against the target. researchgate.net By identifying common pharmacophoric features and developing QSAR models, new molecules with a higher probability of being active can be designed. nih.gov For 3-pentyl-1H-2-benzopyran-1-one, a ligand-based approach would involve comparing its structure to other active 3-substituted coumarins to identify key features for a particular biological activity.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. This allows for the use of computational tools like molecular docking to predict the binding mode and affinity of a ligand within the active site of the target. frontiersin.org For a molecule like 3-pentyl-1H-2-benzopyran-1-one, docking studies could be used to visualize how the pentyl group orients itself within a hydrophobic pocket of an enzyme, providing insights for designing derivatives with improved binding. nih.gov This approach has been successfully used to rationalize the SAR of coumarin-based inhibitors of various enzymes. nih.gov

Molecular and Cellular Mechanisms of Action: in Vitro Investigations

Enzyme Modulation and Inhibition Profiles

The structural features of 1H-2-benzopyran-1-one derivatives allow them to interact with various enzymes, leading to modulation of their activity. The nature and position of substituents on the benzopyranone core play a crucial role in determining the potency and selectivity of this inhibition.

Steroid Sulfatase (STS) Inhibition by 3-Pentyl Analogues

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.govsemanticscholar.org The inhibition of STS is a promising therapeutic strategy for hormone-dependent cancers, like breast and prostate cancer. nih.gov

While direct studies on the STS inhibitory activity of 1H-2-Benzopyran-1-one, 3-pentyl- are not extensively documented, research on related coumarin (B35378) and benzofuran (B130515) derivatives provides insights. For instance, sulfamate-containing derivatives have been identified as potent STS inhibitors. semanticscholar.orgnih.govsemanticscholar.orgnih.gov The mechanism often involves the sulfamate (B1201201) group mimicking the sulfate group of the natural substrate, leading to irreversible inhibition of the enzyme. semanticscholar.org Studies on benzofuran ketone sulfamates have shown that substitution at the 3-position can significantly influence inhibitory activity. The addition of a methyl group at this position in a benzofuran ketone sulfamate scaffold resulted in dual inhibition of both aromatase and STS. rsc.org This suggests that the nature of the alkyl substituent at the 3-position of the benzopyranone ring, such as a pentyl group, could be a key determinant for STS inhibitory potency and selectivity. Further investigations are required to elucidate the specific inhibitory profile of 3-pentyl-1H-2-benzopyran-1-one against STS.

Monoamine Oxidase B (MAO-B) Inhibition by Related Benzopyranone Derivatives

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are found in two isoforms, MAO-A and MAO-B. mdpi.com The selective inhibition of MAO-B is a key therapeutic target for neurodegenerative conditions like Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain. nih.gov

Several studies have highlighted the potential of coumarin and isocoumarin (B1212949) derivatives as potent and selective MAO-B inhibitors. mdpi.comnih.govnih.gov The substitution pattern on the coumarin ring is critical for the inhibitory activity and selectivity. For instance, 3-phenylcoumarins have been shown to be selective MAO-B inhibitors, with the activity being influenced by the substituents on the phenyl ring. mdpi.com A comparative study of 3-phenylcoumarins and 3-benzoylcoumarins revealed that the absence of a carbonyl group between the coumarin and the phenyl substituent at the 3-position favors MAO-B inhibition. Some novel (coumarin-3-yl)carbamates have also demonstrated selective MAO-B inhibition in the nanomolar range. nih.gov While direct experimental data for 3-pentyl-1H-2-benzopyran-1-one is limited, the established importance of the C3-substituent in modulating MAO-B activity suggests that a 3-alkyl chain like a pentyl group could confer significant inhibitory potential. Computational docking studies have indicated that hydrophobic interactions with amino acid residues such as Tyr398 and Tyr435 in the active site of MAO-B are crucial for inhibition. nih.gov

| Compound Class | Key Findings | Reference |

| 3-Phenylcoumarins | Show selective MAO-B inhibitory activity. | mdpi.com |

| (Coumarin-3-yl)carbamates | Exhibit selective MAO-B inhibition with IC50 values in the nano- to micromolar range. | nih.gov |

| Chalcocoumarins | Certain derivatives show strong and selective MAO-B inhibition. | nih.gov |

Modulation of Cholinesterase and Glycosidase Activities

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for managing Alzheimer's disease. Similarly, glycosidases, such as α-glucosidase and α-amylase, are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for type 2 diabetes. mdpi.comnih.gov

Research has shown that various coumarin derivatives possess inhibitory activity against these enzymes. For instance, biscoumarin derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govacs.org The inhibitory mechanism is often competitive. nih.gov Similarly, certain coumarin-chalcone hybrids have demonstrated dual inhibitory effects against both α-amylase and α-glucosidase. researchgate.net While specific data on 3-pentyl-1H-2-benzopyran-1-one is not available, the general ability of the coumarin scaffold to interact with the active sites of these enzymes suggests a potential for inhibitory activity. For cholinesterases, heterocyclic derivatives of coumarins and other scaffolds have been explored as inhibitors. nih.gov The development of 1,3,2-dioxaphosphorinane (B14751949) 2-oxide derivatives has shown inhibition of cholinesterases through a slow phosphorylation mechanism. nih.gov The potential of 3-pentyl-1H-2-benzopyran-1-one to act as a modulator of these enzymes warrants further investigation.

| Enzyme | Inhibitor Class | Key Findings | Reference |

| α-Glucosidase | Biscoumarins | Potent competitive inhibitors with IC50 values in the micromolar to sub-micromolar range. | nih.govacs.org |

| α-Amylase & α-Glucosidase | Coumarin-Chalcone Hybrids | Exhibit dual inhibitory effects. | researchgate.net |

| Cholinesterases | 1,3,2-dioxaphosphorinane 2-oxides | Inhibit through a slow phosphorylation mechanism. | nih.gov |

Inhibition of Other Metabolic Enzymes

The benzopyranone scaffold can interact with a variety of other metabolic enzymes. In vitro studies on novel isocoumarin derivatives have explored their activity against cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6. These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics. The investigated isocoumarins showed less inhibitory activity on these CYP enzymes compared to reference inhibitors like ketoconazole (B1673606) and quinidine. researchgate.netscispace.com This suggests a potentially favorable drug-drug interaction profile for some isocoumarin derivatives.

Furthermore, some isocoumarins have been investigated as inhibitors of carbonic anhydrases (CAs), specifically isoforms hCA IX and XII, which are important drug targets. The proposed mechanism involves the hydrolysis of the lactone ring by the esterase activity of the enzyme, forming a 2-carboxy-phenylacetic aldehyde that acts as the inhibitor. nih.gov

| Enzyme | Inhibitor Class | Key Findings | Reference |

| CYP3A4 & CYP2D6 | 3-Azolyl isocoumarins | Showed lower inhibitory activity compared to reference inhibitors. | researchgate.netscispace.com |

| Carbonic Anhydrase IX & XII | 3-Substituted isocoumarins | Inhibit in the low micromolar range. | nih.gov |

Cellular Responses and Pathway Interventions

In addition to direct enzyme inhibition, 1H-2-benzopyran-1-one derivatives can elicit a range of cellular responses, including the induction of apoptosis and cell cycle arrest, which are particularly relevant in the context of cancer research.

Apoptosis Induction and Cell Cycle Arrest in Cancer Cell Models (In Vitro)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Various coumarin and isocoumarin derivatives have been shown to induce apoptosis and cause cell cycle arrest in different cancer cell lines. nih.govresearchgate.net

For example, novel fused chromenopyrimidines have been reported to induce cell cycle arrest and exhibit dual inhibitory characteristics against the anti-apoptotic proteins Bcl-2 and Mcl-1 in human breast cancer cells (MCF-7). nih.gov The induction of apoptosis by these compounds is often mediated through the caspase pathway. researchgate.net Studies on other heterocyclic compounds have also demonstrated their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways like PI3K/AKT. researchgate.net

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation. Certain benzimidazole (B57391) derivatives have been shown to cause cell cycle arrest at different phases (G1, S, or G2/M) in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.com Similarly, some 3-arylcoumarin derivatives have been found to cause cell cycle arrest in the S phase in A549 lung cancer cells. researchgate.net While direct evidence for 3-pentyl-1H-2-benzopyran-1-one is lacking, the consistent findings with related structures suggest its potential as an agent that could induce apoptosis and cell cycle arrest in cancer cells. Further in vitro studies are necessary to confirm these effects and elucidate the specific molecular pathways involved.

| Cellular Process | Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| Apoptosis & Cell Cycle Arrest | Fused Chromenopyrimidines | MCF-7 (Breast) | Induces cell cycle arrest and inhibits Bcl-2 and Mcl-1. | nih.gov |

| Apoptosis | Piperazine Derivatives | K562 (Leukemia) | Induces caspase-dependent apoptosis via inhibition of PI3K/AKT and other pathways. | researchgate.net |

| Cell Cycle Arrest | Benzimidazole Derivatives | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | Arrests cell cycle at different phases. | mdpi.com |

| Cell Cycle Arrest | 3-Arylcoumarins | A549 (Lung) | Causes cell cycle arrest in the S phase. | researchgate.net |

Antimicrobial Modalities Against Specific Pathogens (In Vitro)

Research into the antimicrobial capabilities of isocoumarin derivatives suggests that the 3-substituted isocoumarins, including those with alkyl chains like the pentyl group, possess notable activity against a range of bacterial pathogens. While specific data for 3-pentylisocoumarin is limited, studies on analogous compounds provide a basis for understanding its potential antimicrobial modalities.

The primary mechanism of action for many isocoumarin analogues is believed to involve the inhibition of crucial bacterial enzymes. One such target is UDP-N-acetylmuramate-L-alanine ligase (MurC), an essential enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. rsc.org Inhibition of MurC disrupts cell wall synthesis, leading to bacterial cell death.

In vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various 3-substituted isocoumarins have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel isocoumarin analogues were tested against a panel of bacteria, showing good zones of inhibition. rsc.org The hydrophobicity and steric bulk of the substituent at the 3-position of the isocoumarin nucleus appear to play a role in the antimicrobial activity, influencing how the compound interacts with bacterial targets. rsc.org

The following table summarizes the antimicrobial activity of some isocoumarin and coumarin derivatives against various pathogens, providing an illustrative overview of the potential of this class of compounds.

| Compound/Derivative Class | Pathogen | MIC (μg/mL) | Reference |

| Chloro-dihydroisocoumarin | Staphylococcus aureus | 0.8 - 5.3 | mdpi.com |

| Chloro-dihydroisocoumarin | Bacillus licheniformis | 0.8 - 5.3 | mdpi.com |

| 5,7-Dihydroxy-3-phenylcoumarin (B1626069) | Staphylococcus aureus | 11 | nih.govnih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Bacillus cereus | 11 | nih.govnih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus (MRSA) | 22 | nih.govnih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Listeria monocytogenes | 44 | nih.govnih.gov |

| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | 8 | nih.gov |

Investigation of Anti-inflammatory Pathways

Isocoumarins and their derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways. Chronic inflammation is a complex process involving the overproduction of pro-inflammatory mediators. nih.gov Compounds that can inhibit these mediators are considered to have therapeutic potential.

One of the primary mechanisms by which anti-inflammatory compounds exert their effects is through the inhibition of nitric oxide (NO) production. nih.gov In inflammatory conditions, inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production. Studies on 3-arylcoumarins have demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells. nih.gov For example, certain 3-arylcoumarin derivatives exhibited significant inhibitory activity on NO production with IC₅₀ values as low as 6.9 μM. nih.gov

Another critical target in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. COX-2 is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. nih.govsysrevpharm.org Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. While direct evidence for 3-pentylisocoumarin is lacking, the general class of coumarins has been shown to inhibit COX-2. nih.govsysrevpharm.org

Furthermore, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is another important anti-inflammatory mechanism. nih.govbrieflands.com TNF-α is a key regulator of the inflammatory response. researchgate.net Some coumarin-based analogues have been shown to reduce the production of TNF-α, along with other cytokines like IL-6 and IL-1β, by modulating signaling pathways such as NF-κB and AKT/mTOR. nih.govresearchgate.net

Ligand-Target Binding Dynamics and Interactions

The biological activity of a compound is fundamentally dependent on its ability to bind to specific molecular targets. Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. rsc.orgresearchgate.net

For antimicrobial activity, molecular docking studies of isocoumarin analogues have focused on bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase. rsc.org These studies have shown that the isocoumarin nucleus can bind within the specificity pocket of the enzyme, interacting with key amino acid residues. rsc.orgresearchgate.net The nature of the substituent at the 3-position influences the binding affinity and specificity.

In the context of anti-inflammatory action, molecular docking has been used to explore the interactions of coumarin derivatives with targets such as iNOS, COX-2, and TNF-α. researchgate.netnih.govfrontiersin.org For instance, docking studies of 3-(triazolyl)-coumarins with iNOS have suggested that π-π interactions with the heme group are important for inhibition. researchgate.net Similarly, molecular docking of hydroxy-3-arylcoumarins with S. aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase has revealed potential binding modes that could explain their antibacterial activity. nih.govnih.govmdpi.com

Computational Chemistry and Biophysical Studies

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as an isocoumarin (B1212949) derivative, and a protein target.

While specific molecular docking studies on 1H-2-Benzopyran-1-one, 3-pentyl- are not extensively documented, research on related isocoumarin derivatives provides valuable insights. For instance, a series of novel isocoumarin and 3,4-dihydroisocoumarin derivatives were synthesized and their antiproliferative activity evaluated. nih.gov To elucidate the possible mechanism of action, docking calculations were performed against the kallikrein 5 (KLK5) active site. nih.gov

One of the most active compounds, a 3,4-dihydroisocoumarin derivative, was predicted to form hydrogen bonds with the Ser190 and Gln192 residues of KLK5. nih.gov This type of interaction is crucial for the stability of the ligand-protein complex and is a key determinant of the compound's biological activity. The isocoumarin scaffold itself, with its lactone ring and potential for various substitutions, allows for a range of interactions including hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net

Table 1: Illustrative Ligand-Protein Interactions for Isocoumarin Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 3,4-Dihydroisocoumarin | Kallikrein 5 (KLK5) | Ser190, Gln192 | Hydrogen Bonding | nih.gov |

| Coumarin (B35378) Derivatives | Dihydrofolate Reductase | (Not specified) | (Not specified) | researchgate.net |

| Coumarin Derivatives | Bovine Serum Albumin (BSA) | (Not specified) | Hydrophobic and Hydrogen Bonding | tandfonline.com |

This table presents data from studies on related coumarin and isocoumarin derivatives to illustrate the principles of ligand-protein interactions, in the absence of specific data for 1H-2-Benzopyran-1-one, 3-pentyl-.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Affinity

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. dntb.gov.ua This computational method can provide detailed information on the conformational changes that a ligand and its target protein undergo upon binding, as well as help in estimating the binding affinity. dntb.gov.uamdpi.com

MD simulations have been widely applied in drug discovery to understand the stability of ligand-protein complexes and to refine the results of molecular docking. dntb.gov.ua For the isocoumarin class of compounds, MD simulations could reveal how the pentyl group at the C-3 position of 1H-2-Benzopyran-1-one, 3-pentyl- influences the molecule's flexibility and its interaction with a binding pocket. The conformational changes of both the ligand and the protein are critical for achieving an optimal binding pose and are a key aspect of the induced-fit model of ligand-protein recognition. nih.gov

While specific MD simulation data for 1H-2-Benzopyran-1-one, 3-pentyl- is not available, studies on other heterocyclic compounds like coumarin derivatives have utilized MD simulations to verify docking results and assess the stability of the ligand-protein complex. nih.gov Such studies typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of the system.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds.

For a compound like 1H-2-Benzopyran-1-one, 3-pentyl-, virtual screening could be employed in several ways. A library of isocoumarin derivatives with varying substituents could be screened against a specific protein target to identify compounds with potentially higher binding affinity or improved selectivity. researchgate.net The results of such a screen can then guide the synthesis of new derivatives for further testing. bohrium.com

Lead optimization is the process of taking a promising lead compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a significant role in this process. For 1H-2-Benzopyran-1-one, 3-pentyl-, lead optimization strategies could involve modifying the length or branching of the alkyl chain at the C-3 position, or introducing other functional groups on the benzopyranone ring to enhance interactions with a target protein.

X-ray Crystallography and Structural Biology of 1H-2-Benzopyran-1-one Derivatives and Their Complexes

The crystal structure of a 1H-2-Benzopyran-1-one derivative would provide definitive information about its solid-state conformation. While a crystal structure for the specific 3-pentyl derivative is not reported, the structures of other isocoumarins have been determined. For example, the synthesis and biological evaluation of novel 3,4-disubstituted isocoumarins have been reported, and their structures confirmed by spectral analysis, which is often complemented by X-ray crystallography for unambiguous structure elucidation. nih.gov

Obtaining a crystal structure of 1H-2-Benzopyran-1-one, 3-pentyl- in complex with a target protein would be invaluable for understanding the precise molecular interactions that govern its biological activity. Such a structure would reveal the exact binding mode, including the orientation of the pentyl group and the interactions of the benzopyranone core with the protein's active site. This information is crucial for structure-based drug design and for the rational optimization of lead compounds.

Advanced Research Perspectives and Future Trajectories

Design and Synthesis of Next-Generation 1H-2-Benzopyran-1-one, 3-pentyl- Based Scaffolds

The core structure of 1H-2-Benzopyran-1-one, 3-pentyl- provides a versatile platform for synthetic modifications aimed at creating next-generation therapeutic agents with improved efficacy and specificity. nih.govbath.ac.uk Researchers are focusing on several strategies to diversify the isocoumarin (B1212949) scaffold. These include the introduction of various substituents, such as alkyl, halogen, aryl, and heterocyclic groups, at different positions on the isocoumarin ring. nih.gov The synthesis of analogs with modified side chains at the C-3 position is also a key area of investigation. acs.orgnih.gov

Recent synthetic efforts have led to the creation of novel isocoumarin derivatives. For example, the synthesis of 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin, an analog of a naturally occurring compound, has been successfully described. tandfonline.com This synthesis involved a multi-step process including chlorination, hydrolysis, and condensation reactions. tandfonline.com Other synthetic strategies involve palladium-catalyzed carbonylation reactions and the use of organometallic approaches to introduce substituents at various positions of the isocoumarin core. bath.ac.ukipb.pt The development of efficient and versatile synthetic routes, such as those based on the Hurtley reaction, is crucial for generating a library of 3-substituted isocoumarin analogs for structure-activity relationship (SAR) studies. bath.ac.uk

| Analog | Synthetic Approach | Reference |

|---|---|---|

| 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin | Multi-step synthesis involving chlorination, hydrolysis, and condensation. | tandfonline.com |

| 6,8-dimethoxy-3-pentylisocoumarin | Reaction of 3,5-dimethoxyhomophthalic anhydride (B1165640) with hexanoyl chloride followed by regioselective demethylation. | eurjchem.com |

| 5-Nitro-3-pentylisocoumarin | Reaction of nonane-2,4-dione with a nitro-substituted precursor. | bath.ac.uk |

| 3-substituted isocoumarins | Copper-catalyzed cyclization of o-bromobenzoic acid and alkynes. | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological mechanisms of 1H-2-Benzopyran-1-one, 3-pentyl- and its derivatives, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's effects on cellular systems.

For instance, studies on isocoumarins have shown their ability to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) and inducible degrader of the low-density lipoprotein receptor (IDOL). acs.orgnih.gov A multi-omics approach could further unravel the downstream effects of this inhibition on lipid metabolism and cellular signaling pathways. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with these compounds, researchers can identify novel targets and pathways modulated by 3-pentylisocoumarins. researchgate.net

Computational docking studies, a key component of in silico analysis, have been used to predict the binding of isocoumarin derivatives to protein targets like the IDOL E3 ubiquitin ligase, providing insights into the potential mechanism of action. acs.orgnih.gov The integration of such computational data with experimental multi-omics datasets will be instrumental in building comprehensive mechanistic models and guiding the rational design of more potent and selective analogs.

Exploration of Emerging In Vitro Biological Activities and Therapeutic Niches

While the antibacterial and antifungal properties of isocoumarins are well-documented, ongoing research is uncovering a broader spectrum of in vitro biological activities, opening up new therapeutic possibilities. nih.govnih.gov

Recent studies have highlighted the potential of 3-alkyl isocoumarins in modulating lipid metabolism. Specifically, certain derivatives have been shown to inhibit the expression of PCSK9 and IDOL, key regulators of LDL receptor levels. acs.orgnih.govresearchgate.net This discovery points towards a potential therapeutic niche for these compounds in the management of hypercholesterolemia and related cardiovascular diseases.

Furthermore, isocoumarin derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.nettandfonline.com For example, 8-hydroxy-6-methoxy-3-pentylisocoumarin has demonstrated antituberculosis activity. mdpi.com The exploration of isocoumarins as potential inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP-1), which is implicated in DNA repair and various diseases, represents another promising research avenue. bath.ac.uk The ability of some phenolic compounds to permeabilize the outer membrane of bacteria suggests a potential mechanism of action for lipophilic isocoumarins. nih.gov

| Biological Activity | Specific Finding | Compound/Derivative | Reference |

|---|---|---|---|

| PCSK9 and IDOL Expression Inhibition | Inhibited PCSK9 and IDOL mRNA expression in HepG2 cells. | Isocoumarins from Lysimachia vulgaris | acs.orgnih.govresearchgate.net |

| Antituberculosis Activity | Showed activity against M. tuberculosis with a MIC of 40.5 µg/mL. | 8-Hydroxy-6-methoxy-3-pentylisocoumarin | nih.govresearchgate.nettandfonline.commdpi.com |

| Potential PARP-1 Inhibition | Derivatives are being investigated as potential inhibitors. | Substituted isoquinolin-1(2H)-ones (related structures) | bath.ac.uk |

| Mosquito Larvicidal Activity | Extracts containing 8-hydroxy-6-methoxy-3-pentylisocoumarin showed activity. | Extracts from Tessmannia densiflora | researchgate.net |

Implementation of Sustainable and Green Chemistry Approaches in Synthetic Endeavors

In line with the growing emphasis on environmental responsibility in chemical synthesis, researchers are actively developing sustainable and green chemistry approaches for the production of 1H-2-Benzopyran-1-one, 3-pentyl- and its derivatives. dntb.gov.ua These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

One promising strategy is the use of catalysis. researchgate.net Copper-catalyzed and palladium-catalyzed reactions have been shown to be effective for the synthesis of isocoumarins, often proceeding under milder conditions and with higher atom economy than traditional methods. ipb.ptresearchgate.netorganic-chemistry.org For example, copper-catalyzed methods for the synthesis of 3-substituted isocoumarins have been developed that exhibit a wide range of substrate compatibility. researchgate.net

Microwave-assisted synthesis is another green chemistry tool being employed to accelerate the synthesis of isocoumarin derivatives. dntb.gov.ua Furthermore, the development of one-pot multicomponent reactions, such as the Passerini three-component reaction followed by an aldol (B89426) condensation, offers an efficient and atom-economical route to diversely substituted isocoumarins. acs.org The exploration of electrochemical methods for C(sp2)-H lactonization also presents a convenient and environmentally friendly technique for constructing the isocoumarin core. researchgate.net These green synthetic endeavors are not only crucial for reducing the environmental impact of chemical manufacturing but also for making the production of these valuable compounds more cost-effective and scalable.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-pentyl-1H-2-benzopyran-1-one and its analogs?

Answer:

The synthesis of 3-substituted 1H-2-benzopyran-1-one derivatives typically involves cyclization reactions or acylation of precursor lactones. For example:

- Friedel-Crafts acylation : Reacting 1H-2-benzopyran-1-one with pentanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Lactone functionalization : Introducing the pentyl group via nucleophilic substitution or coupling reactions, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Key parameters : Reaction temperature (60–100°C), solvent choice (dichloromethane or toluene), and stoichiometric ratios (1:1.2 substrate-to-acylating agent) influence yields. Reported yields for similar derivatives range from 44.6% to 65.1%, depending on substituent steric and electronic effects .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 3-pentyl-1H-2-benzopyran-1-one?

Answer:

- ¹H/¹³C NMR : Identify lactone carbonyl (δ ~164–187 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR). The pentyl chain protons appear as a triplet (δ ~0.9 ppm, CH₃) and multiplet (δ 1.3–1.6 ppm, CH₂ groups) .

- IR spectroscopy : Detect lactone C=O stretching (~1730 cm⁻¹) and alkyl C-H stretches (~2850–2960 cm⁻¹) .

- Mass spectrometry : Look for molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of CO₂ from the lactone ring, m/z 146–174) .

- Validation : Cross-reference with HPLC purity data (>98%) and Karl Fischer titration for moisture content (<1%) to confirm structural integrity .

Advanced: How can researchers resolve contradictions in spectral data or synthetic yields across studies?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use preparative HPLC to isolate pure fractions and re-analyze with high-resolution MS or 2D NMR (e.g., HSQC, HMBC) .

- Solvent effects : Re-examine NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation artifacts .

- Reaction optimization : Screen alternative catalysts (e.g., BF₃·Et₂O instead of AlCl₃) or microwave-assisted synthesis to improve yields for sterically hindered derivatives .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm assignments .

Advanced: What mechanistic insights explain the reactivity of the lactone ring in 3-pentyl-1H-2-benzopyran-1-one?

Answer:

- Electrophilic substitution : The lactone carbonyl activates the aromatic ring for electrophilic attack, directing substituents to the 3-position. Kinetic studies using deuterated analogs can map regioselectivity .

- Ring-opening reactions : Under basic conditions (e.g., NaOH/EtOH), the lactone hydrolyzes to a carboxylic acid, enabling further functionalization (e.g., esterification) .

- Steric effects : Bulky substituents (e.g., 3-pentyl) reduce reactivity due to hindered access to the lactone oxygen. Molecular dynamics simulations can model steric barriers .

Basic: What safety protocols are critical when handling 3-pentyl-1H-2-benzopyran-1-one?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA PEL: 15 mg/m³) .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste (UN 3077) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel 1H-2-benzopyran-1-one derivatives?

Answer:

- Substituent libraries : Synthesize analogs with varying alkyl chain lengths (e.g., methyl to heptyl) and measure biological activity (e.g., enzyme inhibition) .

- Electron-withdrawing groups : Introduce halogens or nitro groups at the 6-position to enhance electrophilicity and interaction with target proteins .

- Pharmacokinetic profiling : Assess logP (octanol-water) to optimize bioavailability. For 3-pentyl derivatives, predicted logP ≈ 3.5 suggests moderate membrane permeability .

Basic: What analytical challenges arise in quantifying 3-pentyl-1H-2-benzopyran-1-one in complex matrices?

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254–280 nm for lactone absorption) .

- Matrix interference : Apply solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .

- Calibration : Prepare standard curves in the linear range (0.1–100 µg/mL) and validate with spike-recovery tests (recovery >90%) .

Advanced: How do computational methods aid in predicting the stability of 3-pentyl-1H-2-benzopyran-1-one under varying pH?

Answer:

- pKa prediction : Software like MarvinSketch estimates the lactone’s pKa (~4.5), indicating stability in acidic conditions but hydrolysis at pH >8 .

- MD simulations : Model degradation pathways (e.g., ring-opening) in aqueous buffers to identify protective excipients (e.g., cyclodextrins) .

- QSPR models : Correlate substituent Hammett constants (σ) with hydrolysis rates to design pH-resistant analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.